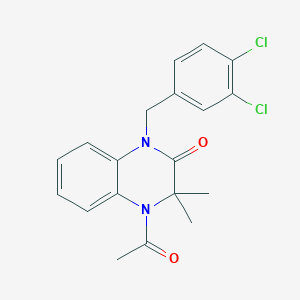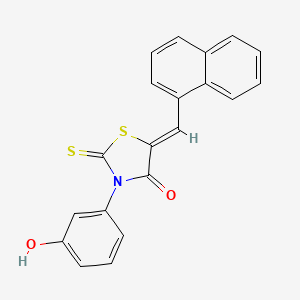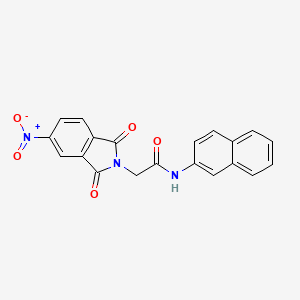
5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole
Descripción general
Descripción
5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is synthesized using various methods and has been found to have potential applications in drug discovery and development. In
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes such as DNA replication, protein synthesis, and cell division.
Biochemical and physiological effects:
5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole in lab experiments include its diverse biological activities, potential use in drug discovery and development, and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole. These include exploring its potential use in combination with other anticancer drugs, investigating its mechanism of action, improving its solubility and bioavailability, and evaluating its toxicity in vivo. Additionally, further research can be conducted to explore the potential use of this compound in the treatment of bacterial and viral infections.
Conclusion:
In conclusion, 5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole is a heterocyclic compound that exhibits diverse biological activities and has potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully understand the potential of 5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole in various fields of research.
Aplicaciones Científicas De Investigación
5-(4-nitrophenyl)-4-phenyl-2-(2-thienyl)-1H-imidazole has been found to exhibit various biological activities such as antitumor, antibacterial, antifungal, and antiviral properties. It has been extensively studied for its potential use in drug discovery and development. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have a synergistic effect when used in combination with other anticancer drugs.
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-4-phenyl-2-thiophen-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-10-8-14(9-11-15)18-17(13-5-2-1-3-6-13)20-19(21-18)16-7-4-12-25-16/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZMFWUIZKEGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3738441.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3738449.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3738467.png)

![N'-[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]-2-bromobenzohydrazide](/img/structure/B3738487.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3738505.png)
![6-chloro-7-[(4-nitrobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3738524.png)
![4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3738528.png)


![3-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B3738547.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B3738555.png)
![4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B3738557.png)